molecular formula C9H18N2 B11755122 6-Methyl-2,6-diazaspiro[4.5]decane

6-Methyl-2,6-diazaspiro[4.5]decane

Cat. No.: B11755122
M. Wt: 154.25 g/mol
InChI Key: XNMWNXMFLSQPKK-UHFFFAOYSA-N
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Description

6-Methyl-2,6-diazaspiro[45]decane is a heterocyclic compound featuring a spiro structure, which means it has two rings sharing a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the synthetic routes for 6-Methyl-2,6-diazaspiro[4.5]decane involves the reaction of unactivated yne-en-ynes with substituted aryl halides in the presence of palladium acetate and triphenylphosphine. This reaction forms three carbon-carbon bonds in a domino process, resulting in the spiro scaffold .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would likely involve optimizing the laboratory-scale synthesis for larger-scale production. This would include ensuring the availability of starting materials, optimizing reaction conditions, and implementing purification steps to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2,6-diazaspiro[4.5]decane can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The specific conditions would depend on the desired transformation and the functional groups present in the compound.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol. Substitution reactions could introduce various functional groups, depending on the nucleophile or electrophile used.

Scientific Research Applications

6-Methyl-2,6-diazaspiro[4.5]decane has several applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Its structural properties make it a candidate for studying interactions with biological molecules.

    Industry: It can be used in the development of new materials with unique properties, such as polymers and catalysts.

Mechanism of Action

The mechanism by which 6-Methyl-2,6-diazaspiro[4.5]decane exerts its effects would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved would vary based on the biological context and the specific target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methyl-2,6-diazaspiro[4.5]decane is unique due to its specific spiro structure and the presence of a methyl group, which can influence its reactivity and interactions with other molecules. This makes it distinct from other similar compounds, which may have different substituents or ring structures, leading to varied chemical and biological properties.

Properties

Molecular Formula

C9H18N2

Molecular Weight

154.25 g/mol

IUPAC Name

6-methyl-2,6-diazaspiro[4.5]decane

InChI

InChI=1S/C9H18N2/c1-11-7-3-2-4-9(11)5-6-10-8-9/h10H,2-8H2,1H3

InChI Key

XNMWNXMFLSQPKK-UHFFFAOYSA-N

Canonical SMILES

CN1CCCCC12CCNC2

Origin of Product

United States

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